molecular formula C10H9BrClNO2 B12117840 4-bromo-N-(4-chlorophenyl)-3-oxobutanamide

4-bromo-N-(4-chlorophenyl)-3-oxobutanamide

Cat. No.: B12117840
M. Wt: 290.54 g/mol
InChI Key: MLTNGFFDYYDYSS-UHFFFAOYSA-N
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Description

4-bromo-N-(4-chlorophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the 4th position and a chlorine atom at the 4th position of the phenyl ring, along with a ketone group at the 3rd position of the butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-chlorophenyl)-3-oxobutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromoaniline attacks the carbonyl carbon of 4-chlorobenzoyl chloride, forming the desired amide product .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromoaniline is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-chlorophenyl)-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-bromo-N-(4-chlorophenyl)-3-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-chlorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-bromophenyl)-3-oxobutanamide: Similar structure but with an additional bromine atom.

    4-chloro-N-(4-chlorophenyl)-3-oxobutanamide: Similar structure but with chlorine atoms instead of bromine.

    4-bromo-N-(4-methylphenyl)-3-oxobutanamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-bromo-N-(4-chlorophenyl)-3-oxobutanamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications .

Properties

Molecular Formula

C10H9BrClNO2

Molecular Weight

290.54 g/mol

IUPAC Name

4-bromo-N-(4-chlorophenyl)-3-oxobutanamide

InChI

InChI=1S/C10H9BrClNO2/c11-6-9(14)5-10(15)13-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,15)

InChI Key

MLTNGFFDYYDYSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)CBr)Cl

Origin of Product

United States

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